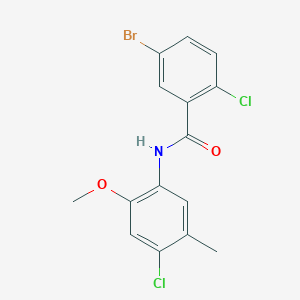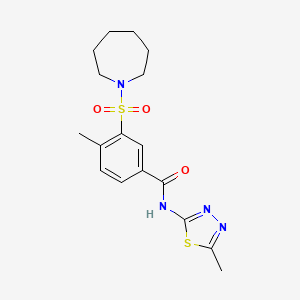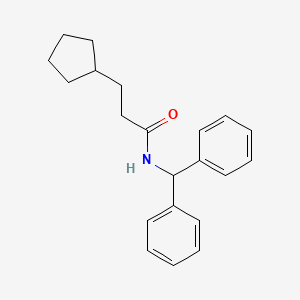
5-bromo-2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
Vue d'ensemble
Description
“5-bromo-2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide” is a chemical compound. It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . It is a white crystalline powder.
Synthesis Analysis
The synthesis of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used in the synthesis is cheap and easily available dimethyl terephthalate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including bromo, chloro, methoxy, and amide groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions involve the addition or removal of various functional groups, and the specific conditions required for each reaction would need to be optimized for the synthesis to be efficient .Physical and Chemical Properties Analysis
This compound is a white crystalline powder with a molecular weight of 372.624 g/mol . It has the ability to form strong covalent bonds with other molecules, act as a catalyst, and act as a substrate for various enzymes.Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-8-5-13(14(21-2)7-12(8)18)19-15(20)10-6-9(16)3-4-11(10)17/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVLEFWKTUEDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-2,6-pyridinediylbis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B3521951.png)
![4-chloro-N-(2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B3521954.png)
![N-[6-(3,4-DIMETHOXYBENZAMIDO)PYRIDIN-2-YL]-3,4-DIMETHOXYBENZAMIDE](/img/structure/B3521961.png)
![Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B3521965.png)

![2-Chloro-6-fluorobenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate](/img/structure/B3521980.png)
![2-Chloro-6-fluorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate](/img/structure/B3521986.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B3521995.png)

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(phenylthio)acetamide](/img/structure/B3522022.png)
![Methyl {3-[(biphenyl-4-ylcarbonyl)amino]phenoxy}acetate](/img/structure/B3522023.png)

![3-(ethoxycarbonyl)benzyl 3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3522037.png)

